molecular formula C22H17N3O3S2 B329106 (5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B329106
M. Wt: 435.5 g/mol
InChI Key: YADWDLPWBYGWQZ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a pyrrole ring, a thiazolidinone ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with 3-nitrobenzylidene-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1-phenyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.

    3-nitrobenzylidene-2-thioxo-1,3-thiazolidin-4-one: A thiazolidinone derivative with a nitrophenyl group.

Uniqueness

(5E)-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of both pyrrole and thiazolidinone rings, along with a nitrophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O3S2/c1-14-11-16(15(2)23(14)17-7-4-3-5-8-17)12-20-21(26)24(22(29)30-20)18-9-6-10-19(13-18)25(27)28/h3-13H,1-2H3/b20-12+

InChI Key

YADWDLPWBYGWQZ-UDWIEESQSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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